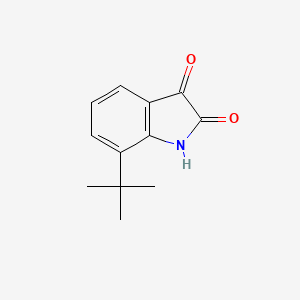

7-(tert-Butyl)indoline-2,3-dione

説明

Historical Context and Structural Significance of the Indoline-2,3-dione Nucleus

The parent compound of the indoline-2,3-dione family is Isatin (B1672199) (1H-indole-2,3-dione). researchgate.net It was first synthesized in 1840 by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo (B80030) dye using nitric and chromic acids. researchgate.netwikipedia.orgdrugbank.com Isatin is not merely a synthetic curiosity; it is an endogenous compound found in various plants, such as those of the genus Isatis, and has also been identified in mammalian tissues and bodily fluids as a metabolic derivative of adrenaline. researchgate.netwikipedia.org

The structural significance of the indoline-2,3-dione nucleus lies in its unique arrangement of a fused benzene (B151609) and pyrrole (B145914) ring system, featuring two ketone groups at positions 2 and 3. ontosight.ainbinno.com This configuration imparts a distinct reactivity profile. The carbonyl groups at the C-2 and C-3 positions are susceptible to nucleophilic attack, and the regioselectivity of such reactions is highly dependent on the substituents on the isatin core and the reaction conditions. wikipedia.org This reactivity allows for a multitude of chemical transformations, including N-acylation, oxidation, and condensation reactions, making it a versatile building block for synthesizing more complex heterocyclic structures like 2-oxindoles and spiro derivatives. researchgate.netnih.gov The planarity of the ring system and the presence of both hydrogen bond donors and acceptors contribute to its ability to interact with various biological targets. ontosight.aichula.ac.th

Overview of Substituted Indoline-2,3-diones, with a Focus on tert-Butyl Derivatives

The therapeutic potential of the indoline-2,3-dione scaffold can be finely tuned through the introduction of various substituents at different positions of the heterocyclic ring. researchgate.net Modifications at the nitrogen atom (N-1), as well as at positions on the benzene ring (C-4, C-5, C-6, and C-7), have led to the development of numerous derivatives with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.airesearchgate.net For instance, the introduction of a benzyl (B1604629) substituent at the N-1 position has been shown to result in potent antiproliferative activity. nih.gov

The tert-butyl group is a bulky, sterically demanding substituent that can significantly influence a molecule's properties. When attached to the indoline-2,3-dione nucleus, it can impact the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The steric hindrance provided by the tert-butyl group can also direct the regioselectivity of chemical reactions. While the broader class of substituted indoline-2,3-diones is well-documented, specific research into tert-butyl derivatives, particularly at the 7-position, is more niche. An example of a related derivative is 3,3'-((5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(methaneylylidene))bis(indolin-2-one), which has been synthesized and characterized. mdpi.com

Research Landscape and Potential Directions for 7-(tert-Butyl)indoline-2,3-dione

This compound is a specific derivative where a tert-butyl group is attached to the 7-position of the indoline-2,3-dione core. smolecule.com This compound is a synthetic organic molecule that has been the subject of some scientific inquiry. smolecule.com

Synthesis and Characterization: The synthesis of this compound can be achieved through various chemical routes, including the cyclization of precursor compounds that contain both an amine and a carbonyl functionality. smolecule.com One reported method involves the reaction of N-tert-butylisatin with hydrazine (B178648) hydrate (B1144303). smolecule.com Radical coupling reactions have also been noted as a strategy for forming indoline (B122111) derivatives. smolecule.com The compound's identity is confirmed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. smolecule.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 7-tert-butyl-1H-indole-2,3-dione | smolecule.com |

| Molecular Formula | C12H13NO2 | smolecule.com |

| Molecular Weight | 203.24 g/mol | smolecule.com |

Potential Research Directions: Given the established biological activities of the broader indoline-2,3-dione class, this compound presents several avenues for future research. The electrophilic nature of its dione (B5365651) moiety suggests it can undergo various chemical reactions, such as condensation with amines or alcohols and reduction of the carbonyl groups. smolecule.com

Potential areas of investigation include:

Medicinal Chemistry: Exploring its potential as an antibacterial, antifungal, or antitumor agent, building upon the known activities of other indoline-2,3-diones. smolecule.com

Material Science: Investigating its application in the development of novel organic materials. smolecule.com

Enzyme Inhibition: Given that Schiff bases of indoline-2,3-dione have shown inhibitory activity against enzymes like Mycobacterium tuberculosis (Mtb) DNA gyrase, this derivative could be explored for similar properties. nih.govnih.gov

Further research is warranted to fully elucidate the chemical reactivity and potential applications of this specific compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-tert-butyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFXVLYLDZCGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483509 | |

| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-00-2 | |

| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 7 Tert Butyl Indoline 2,3 Dione Systems

Mechanistic Investigations of Core Formation and Functionalization Reactions

The synthesis of the indoline-2,3-dione core, and by extension the 7-tert-butyl substituted variant, can be achieved through several established methodologies. The Sandmeyer methodology is a classic and direct route, involving the condensation of a primary arylamine (in this case, a tert-butyl-substituted aniline) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an α‐isonitrosoacetanilide intermediate. wikipedia.org This intermediate undergoes subsequent electrophilic cyclization promoted by a strong acid, such as sulfuric acid, to yield the final isatin (B1672199) structure. wikipedia.org

Another versatile method is the Stolle procedure, which involves the condensation of an arylamine with oxalyl chloride to create a chlorooxalylanilide intermediate. wikipedia.org This intermediate is then cyclized in the presence of a Lewis acid like aluminum trichloride (B1173362) to form the indoline-2,3-dione ring. wikipedia.org

Functionalization of the pre-formed indole (B1671886) nucleus is another key strategy. For instance, the regioselective synthesis of 3-substituted indoles can be achieved by first protecting the indole nitrogen, for example with a tert-butyldimethylsilyl group. orgsyn.org The protected indole can then undergo halogen-lithium exchange and subsequent reaction with an electrophile. orgsyn.org While these methods are general for indoles, they highlight pathways for introducing substituents that could be adapted for precursors to 7-(tert-butyl)indoline-2,3-dione.

Mechanistic studies on the reactions of isatins have revealed complex pathways. For example, the reaction of isatins with 2-aminobenzylamine in acetic acid is proposed to proceed through the initial formation of a spiro compound. researchgate.net This intermediate can then rearrange via a ring-opening and cyclization process to yield indolo[3,2-c]quinolin-6-ones. researchgate.net

Stereochemical Outcomes in Reaction Pathways

The stereochemistry of reactions involving the indoline-2,3-dione scaffold is a critical aspect, particularly in the synthesis of chiral molecules. In reactions such as 1,3-dipolar cycloadditions, the approach of the dipole to the dipolarophile can lead to different stereoisomers (e.g., endo and exo products). wikipedia.org The stereochemical outcome is often governed by factors like frontier molecular orbital (FMO) theory, steric interactions, and stereoelectronic effects. wikipedia.org

For example, in palladium-catalyzed reactions involving similar dione (B5365651) systems, the formation of a single diastereoisomer can be achieved. nih.gov This selectivity is often attributed to the formation of specific transition states where steric factors dictate the most favorable pathway. nih.gov While specific studies on the stereochemical outcomes for this compound are not widely documented, the principles governing the reactivity of the parent isatin system are applicable. The bulky tert-butyl group at the C7 position would be expected to exert significant steric hindrance, potentially influencing the diastereoselectivity of reactions at the C3 carbonyl group.

Exploration of Reactive Intermediates and Transition States

The chemical transformations of indoline-2,3-diones often proceed through distinct reactive intermediates and transition states. In the synthesis of substituted indoles, N-protected 3-lithioindoles are key reactive intermediates. orgsyn.org For instance, 1-(benzenesulfonyl)-3-lithioindole is prepared at very low temperatures and can rearrange to the more thermodynamically stable 2-lithio isomer at higher temperatures. orgsyn.org

In other transformations, such as the reaction of isatins with 2-aminobenzylamine, a spiro compound is proposed as an isolable intermediate. researchgate.net This is followed by a rearrangement involving an isocyanate intermediate before the final cyclized product is formed. researchgate.net

Computational studies have been employed to understand the transition states in related reactions. For example, in 1,3-dipolar cycloadditions, the reaction is characterized by a concerted, single-step mechanism involving a cyclic transition state. numberanalytics.com The geometry of this transition state is crucial in determining the regio- and stereoselectivity of the product. numberanalytics.com In some cases, dipole-specific interactions, such as hydrogen bonding or n→π* interactions, can occur in the transition state, cooperatively increasing the reactivity. unm.eduraineslab.com

Reactivity Profile at the Dicarbonyl Moiety

The dicarbonyl group at the C2 and C3 positions is the most reactive site of the this compound molecule. This moiety is highly electrophilic and susceptible to nucleophilic attack, leading to a variety of chemical transformations. smolecule.com

The carbonyl groups of this compound readily undergo condensation reactions with various nucleophiles, particularly those containing primary amino groups. smolecule.com For example, substituted indoline-2,3-diones react with hydrazine (B178648) hydrate to form 3-hydrazonoindolin-2-one intermediates. nih.gov These intermediates can be further functionalized, as demonstrated in the synthesis of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives. nih.gov

A general scheme for this type of condensation is presented below:

Table 1: Condensation of Substituted Indoline-2,3-diones

| Reactant 1 (Isatin Derivative) | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Substituted Indoline-2,3-dione | Hydrazine Hydrate | 3-Hydrazonoindolin-2-one | nih.gov |

| Isatin | Primary Arylamine | α‐Isonitrosoacetanilide | wikipedia.org |

This table provides examples of condensation reactions typical for the indoline-2,3-dione scaffold.

The indoline-2,3-dione system can participate in cycloaddition reactions, offering a powerful route to complex heterocyclic structures. smolecule.com Of particular note is the 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgnumberanalytics.com While the dicarbonyl itself is not a standard dipolarophile, the C3-carbonyl can be converted into a reactive species that participates in such reactions.

The general mechanism for a 1,3-dipolar cycloaddition is a concerted process involving a cyclic flow of electrons. youtube.com These reactions are a cornerstone of heterocyclic synthesis, valued for their ability to construct five-membered rings with high regio- and stereoselectivity. wikipedia.orgnumberanalytics.com The concept was significantly developed by Rolf Huisgen in the 1960s. numberanalytics.com

Common 1,3-dipoles include azides, nitrile oxides, and carbonyl ylides, while dipolarophiles are typically alkenes or alkynes. wikipedia.orgnumberanalytics.com The reactivity and regioselectivity are influenced by the electronic properties of both the dipole and the dipolarophile, often explained by FMO theory. wikipedia.org Although specific examples involving this compound in 1,3-dipolar cycloadditions are not prevalent in the literature, the general reactivity of the isatin core suggests its potential as a precursor for generating a suitable dipolarophile or a 1,3-dipole for such transformations.

Advanced Characterization Techniques and Structural Elucidation of 7 Tert Butyl Indoline 2,3 Dione

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is the primary method for elucidating the molecular structure of 7-(tert-butyl)indoline-2,3-dione, confirming the connectivity of atoms and the presence of key functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features. A strong, broad absorption band is typically observed for the N-H stretching vibration. The most prominent features are the sharp, strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the dione (B5365651) moiety.

Interactive IR Spectroscopy Data Table

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Carbonyl C=O (Ketone) | Stretch | 1730 - 1750 |

| Carbonyl C=O (Amide) | Stretch | 1700 - 1720 |

| Aromatic C=C | Stretch | 1600 - 1620 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 2970 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₂H₁₃NO₂), the expected exact mass can be calculated. HRMS analysis would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches this calculated value to within a few parts per million (ppm), confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide further structural information, often showing the loss of characteristic fragments such as the tert-butyl group.

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Bond Parameters

A single-crystal X-ray diffraction study of this compound would reveal the planarity of the core indoline-2,3-dione ring system. The analysis provides precise measurements of all bond lengths and angles. For instance, the C=O bond lengths of the ketone and amide groups can be compared, and the geometry around the sp³-hybridized carbon of the tert-butyl group would be shown to be tetrahedral.

Surface Analysis Techniques for Crystalline Materials

The study of crystalline surfaces is pivotal in understanding the physicochemical properties of a compound, including its dissolution rate, stability, and interaction with other molecules. For an organic crystalline material like this compound, a multi-technique approach is typically employed to gain a comprehensive understanding of its surface characteristics and the intermolecular interactions that govern its crystal packing.

For a hypothetical crystal structure of this compound, a Hirshfeld surface analysis would be expected to reveal the nature and prevalence of various non-covalent interactions. These interactions are crucial in dictating the three-dimensional arrangement of the molecules in the crystal lattice. The analysis typically involves the generation of several graphical plots:

dnorm surfaces: These surfaces are mapped with the normalized contact distance, which allows for the visualization of intermolecular contacts shorter than the van der Waals radii, highlighted as red spots. These spots indicate regions of significant intermolecular interactions, such as hydrogen bonds.

2D fingerprint plots: These plots provide a quantitative summary of the intermolecular contacts in the crystal. They are histograms of the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (di) versus the distance to the nearest atom nucleus outside the surface (de). The distribution and shape of the points on this plot are characteristic of specific types of interactions.

Based on the analysis of structurally related N-substituted isatin (B1672199) derivatives, the following intermolecular contacts would be anticipated to be significant in the crystal packing of this compound.

Table 1: Anticipated Predominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Description | Expected Contribution |

| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. Given the presence of the bulky tert-butyl group, these are expected to be a major contributor to the overall surface contacts. | High |

| O···H Contacts | Hydrogen bonding interactions involving the carbonyl oxygen atoms and hydrogen atoms on neighboring molecules. These are crucial for the formation of specific packing motifs. | Significant |

| C···H Contacts | Weaker interactions involving carbon and hydrogen atoms, which contribute to the overall packing efficiency. | Moderate |

| π···π Stacking | Interactions between the aromatic rings of the indoline (B122111) core. The substitution pattern may influence the presence and geometry of these interactions. | Possible |

In addition to computational methods like Hirshfeld surface analysis, experimental surface-sensitive techniques could also be employed to probe the crystalline properties of this compound. These include:

Atomic Force Microscopy (AFM): To visualize the surface topography at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the atoms on the surface.

Scanning Electron Microscopy (SEM): To observe the morphology of the crystals.

A comprehensive understanding of the surface characteristics of this compound would be achieved through the synergistic application of these computational and experimental techniques, providing detailed insights into its solid-state properties.

Computational Chemistry and Theoretical Studies on 7 Tert Butyl Indoline 2,3 Dione Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. numberanalytics.com It is widely employed for studying isatin (B1672199) derivatives due to its balance of accuracy and computational cost. mdpi.comnih.gov DFT calculations can elucidate molecular geometries, reaction energetics, and electronic properties, providing a theoretical framework for understanding chemical behavior. nih.govresearchgate.net

Prediction of Reaction Regioselectivity and Energetic Barriers

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions, which is the preference for bond-making or breaking at one position over all other possible positions. For indole (B1671886) derivatives, which are key components of isatin, electrophilic substitution is a common reaction. nih.gov Computational studies can determine the most likely site for such reactions.

For instance, in the nitration of indoles, DFT calculations can be used to model the reaction pathway and identify the most favorable product. nih.gov A proposed mechanism for the nitration of indole involves the formation of an electrophilic nitrating agent, trifluoroacetyl nitrate, which then reacts with the indole ring. nih.gov The calculations can show that substitution at the C3 position of the indole is energetically more favorable than at other positions, explaining the observed regioselectivity. nih.gov If the C3 position is already occupied, the reaction may not proceed, highlighting strong regioselectivity. nih.gov

Energetic barriers, or activation energies, determine the rate of a chemical reaction. DFT methods can calculate the potential energy surface of a reaction, identifying the transition states and the energy required to reach them. numberanalytics.com These calculations help in understanding why certain reactions are fast while others are slow, and how substituents on the isatin ring might influence these barriers.

Elucidation of Reaction Mechanisms and Transition State Structures

Understanding the precise step-by-step process of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. DFT is a powerful tool for elucidating these reaction mechanisms by locating and characterizing the structures of transition states. numberanalytics.com Transition states are high-energy, short-lived configurations along the reaction coordinate that connect reactants to products.

Computational studies on organic reactions, such as nucleophilic substitutions or pericyclic reactions, have successfully used DFT to map out potential energy surfaces. numberanalytics.com These studies confirm that many reactions proceed through a single, concerted step involving a highly ordered transition state. numberanalytics.com For isatin derivatives, which can undergo reactions like condensation, oxidation, and ring-expansion, DFT can provide detailed insights into the geometry and energetics of each step. rsc.org For example, computational analysis can reveal the intricate network of interactions that stabilize the transition state in the synthesis of complex heterocyclic compounds from isatin precursors. researchgate.net

Analysis of Molecular Orbitals and Electronic Structure (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can lead to higher chemical reactivity and polarizability. nih.gov DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals for isatin analogs. uokerbala.edu.iqrsc.org Studies have shown that substituting the isatin ring can alter the HOMO-LUMO energy gap, thereby tuning the molecule's stability and reactivity. uokerbala.edu.iq For example, the introduction of electron-donating or electron-withdrawing groups can raise or lower the orbital energies, respectively.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energies and Energy Gaps for Isatin Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| Isatin | -6.65 | -2.69 | 3.96 | uokerbala.edu.iq |

| 5-Fluoroisatin | -6.74 | -2.87 | 3.87 | uokerbala.edu.iq |

| 5-Chloroisatin | -6.71 | -3.00 | 3.71 | uokerbala.edu.iq |

| 5-Methylisatin | -6.44 | -2.57 | 3.87 | uokerbala.edu.iq |

| 5-Methoxyisatin | -6.21 | -2.42 | 3.79 | uokerbala.edu.iq |

Note: The values are calculated using different DFT methods and basis sets, which can lead to variations.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is fundamental to its properties and function. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule (i.e., its lowest energy conformer). DFT calculations are used to perform geometry optimization, a process that determines the equilibrium structure of a molecule by finding the minimum on the potential energy surface. mdpi.comnih.gov

For isatin derivatives, geometry optimization confirms the planarity of the core ring structure and determines the precise bond lengths and angles. researchgate.netresearchgate.net For example, crystallographic data for 7-methyl-1H-indole-2,3-dione shows a nearly planar molecule. researchgate.net DFT calculations can reproduce these experimental structures with high accuracy, validating the computational method. researchgate.net Furthermore, for molecules with flexible side chains, DFT can be used to explore different possible conformations and identify the most stable ones, which is crucial for understanding how these molecules might interact with biological targets. mdpi.com

Quantum Chemical Descriptors and Reactivity Prediction

Beyond HOMO-LUMO analysis, DFT calculations can provide a range of quantum chemical descriptors that help predict a molecule's reactivity. These descriptors are derived from the electronic structure and provide quantitative measures of various chemical concepts.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. researchgate.net

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ² / (2η).

Molecular Dynamics Simulations for System Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and interactions on a timescale of nanoseconds to microseconds. nih.govtandfonline.com

For isatin analogs, MD simulations are particularly useful for studying their interactions with biological macromolecules, such as enzymes or proteins. nih.govnih.gov After predicting a potential binding pose using molecular docking, MD simulations can be run to assess the stability of the ligand-protein complex. mdpi.comtandfonline.com These simulations can reveal whether key interactions, like hydrogen bonds, are maintained over time and how the ligand and protein adapt to each other's presence. mdpi.comnih.gov Such studies are crucial in drug design for evaluating the potential of isatin derivatives as inhibitors of specific enzymes. tandfonline.comnih.gov

Structure-Reactivity and Structure-Selectivity Relationships from a Theoretical Perspective

Computational chemistry and theoretical studies provide invaluable insights into the electronic and steric properties of molecules, helping to elucidate the relationships between their structure and their reactivity and selectivity. While specific computational studies focusing exclusively on 7-(tert-butyl)indoline-2,3-dione are not extensively documented in publicly available literature, the principles of structure-reactivity and structure-selectivity can be extrapolated from theoretical investigations on analogous substituted isatin systems. These studies form a predictive framework for understanding the chemical behavior of the title compound.

The reactivity of the isatin scaffold is largely dictated by the electrophilicity of the C2 and C3 carbonyl carbons. Nucleophilic attack can occur at either of these positions, and the selectivity of such reactions is influenced by the electronic nature of substituents on the aromatic ring. scielo.br Theoretical models, such as those based on Density Functional Theory (DFT), are employed to calculate molecular properties like electrostatic potential (MEP) surfaces, frontier molecular orbital (FMO) energies (HOMO and LUMO), and atomic charges. These parameters help to predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net

In the case of this compound, the tert-butyl group at the C7 position is expected to exert a significant influence on the molecule's reactivity and selectivity through a combination of electronic and steric effects.

Electronic Effects:

The tert-butyl group is known to be an electron-donating group through inductive effects (+I). This donation of electron density to the benzene (B151609) ring would be expected to increase the electron density on the carbonyl carbons at C2 and C3, thereby reducing their electrophilicity. A general principle is that electron-withdrawing groups on the aromatic ring of isatin increase the electrophilicity of the carbonyl carbons, enhancing their reactivity towards nucleophiles. researchgate.net Conversely, electron-donating groups, such as the tert-butyl group, would be predicted to decrease this reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies on various isatin analogs have often highlighted the importance of electronic descriptors in predicting their biological activity, which is intrinsically linked to their chemical reactivity. researchgate.netnih.gov For instance, the Hammett parameter (σ) is a common descriptor used to quantify the electron-donating or electron-withdrawing nature of a substituent.

Steric Effects:

The bulky nature of the tert-butyl group at the C7 position introduces significant steric hindrance around the N1 and C7 positions of the indoline (B122111) core. This steric bulk can influence the approach of reagents, thereby affecting the regioselectivity of reactions. For example, in reactions involving N-alkylation or N-acylation, the tert-butyl group could hinder the approach of electrophiles to the N1 position. mdpi.com

Furthermore, the steric clash between the C7-substituent and reagents approaching the C2 or C3 carbonyls could influence the facial selectivity of nucleophilic additions, potentially favoring attack from the less hindered face of the molecule.

Theoretical Predictions for this compound:

Based on the general principles derived from computational studies on other substituted isatins, the following theoretical predictions can be made for this compound:

Influence on Regioselectivity: The steric bulk of the tert-butyl group may direct incoming reagents to the less hindered positions of the molecule. For instance, in electrophilic aromatic substitution reactions, substitution at the C5 position might be favored over the more sterically encumbered C6 position.

Modulation of Acidity: The electron-donating effect of the tert-butyl group would be expected to increase the pKa of the N-H proton, making it less acidic compared to isatin or isatins bearing electron-withdrawing groups.

To provide a more quantitative understanding, detailed computational studies on this compound would be necessary. Such studies would typically involve geometry optimization followed by the calculation of various electronic and energetic parameters.

Table of Predicted Effects of Substituents on Isatin Reactivity

| Substituent Position | Substituent Type | Predicted Effect on Carbonyl Electrophilicity | Predicted Effect on N-H Acidity | Theoretical Basis |

| C5 | Electron-withdrawing (e.g., -NO₂) | Increase | Increase | Inductive and resonance effects |

| C5 | Electron-donating (e.g., -OCH₃) | Decrease | Decrease | Inductive and resonance effects |

| C7 | Electron-withdrawing (e.g., -Cl) | Moderate Increase | Moderate Increase | Inductive effect |

| C7 | Electron-donating (e.g., -tBu) | Decrease | Decrease | Inductive effect |

This table is a generalized representation based on established principles of organic chemistry and QSAR studies on isatin derivatives. researchgate.netnih.gov

Table of Calculated Parameters from a Hypothetical DFT Study on this compound

| Parameter | Predicted Value/Trend | Significance |

| HOMO Energy | Higher than unsubstituted isatin | Indicates greater propensity for oxidation |

| LUMO Energy | Higher than unsubstituted isatin | Indicates lower propensity for reduction |

| HOMO-LUMO Gap | Smaller than unsubstituted isatin | Suggests higher kinetic lability |

| Mulliken Charge on C2 | Less positive than unsubstituted isatin | Reduced electrophilicity |

| Mulliken Charge on C3 | Less positive than unsubstituted isatin | Reduced electrophilicity |

This table presents hypothetical data to illustrate the expected outcomes of a DFT study on this compound based on the known effects of alkyl groups.

Chemical Applications and Utility of 7 Tert Butyl Indoline 2,3 Dione Derivatives

Contribution to the Synthesis of Complex Organic Molecules

Derivatives of 7-(tert-Butyl)indoline-2,3-dione serve as crucial starting materials for the synthesis of a wide array of intricate organic molecules. Their utility stems from the ability to participate in various cycloaddition, condensation, and rearrangement reactions, leading to the formation of novel heterocyclic and polycyclic systems.

The isatin (B1672199) framework is a fundamental component in the synthesis of a multitude of novel heterocyclic structures. The reactivity of its carbonyl groups allows for the facile introduction of new ring systems, leading to hybrid molecules with potentially enhanced biological activities. Isatin and its derivatives are key precursors in the synthesis of various spiro-fused heterocyclic compounds through multicomponent reactions. researchgate.net These reactions are efficient in building molecular complexity from simple starting materials in a single step.

The indole (B1671886) nucleus, the core of isatin, is a prominent feature in many natural products and pharmacologically active compounds. By combining the isatin core with other heterocyclic moieties such as triazoles, isoxazoles, and isoxazolines, novel hybrid molecules can be synthesized. researchgate.net This is often achieved through 1,3-dipolar cycloaddition reactions where an indole-substituted alkyne or alkene reacts with a dipole like an azide or a nitrile oxide. researchgate.net

Furthermore, the condensation of isatins with various nucleophiles is a common strategy to access diverse heterocyclic systems. For instance, the reaction of isatins with compounds containing active methylene groups can lead to the formation of new fused ring systems. The versatility of isatin derivatives as building blocks is also demonstrated in their use for creating complex structures like trisindolines, which are formed through the acid-catalyzed reaction of isatins with indoles. nih.gov

Table 1: Examples of Heterocyclic Architectures Synthesized from Isatin Derivatives

| Product Class | Synthetic Strategy | Key Reagents |

| Spiro-fused heterocycles | Multicomponent reactions | Isatin, active methylene compounds, amines |

| Indole-triazole hybrids | 1,3-Dipolar cycloaddition | N-Propargyl indole, various azides |

| Indole-isoxazole hybrids | 1,3-Dipolar cycloaddition | N-Allyl indole, nitrile oxides |

| Trisindolines | Acid-catalyzed condensation | Isatin, Indole |

The synthesis of polycyclic indoles, which are significant structural motifs in medicinal chemistry, can be efficiently achieved using isatin derivatives through innovative rearrangement and cycloaddition strategies. chemistryviews.org A notable example is the use of a binary catalytic system to achieve a highly regio- and stereoselective synthesis of polycyclic indoles from isatin derivatives and allenic esters. chemistryviews.org This sequential catalysis involves a gold-catalyzed rearrangement followed by a [4+2] cycloaddition. chemistryviews.org

The development of novel synthetic methodologies for constructing polycyclic indole frameworks often relies on the unique reactivity of the isatin core. These methods provide access to complex molecular architectures under mild reaction conditions and with a broad tolerance for various substituents.

Isatin derivatives, including this compound, are exceptionally valuable precursors for the synthesis of spiro compounds, particularly spirooxindoles. rsc.orgnih.gov Spirooxindoles are a prominent class of naturally occurring and synthetic compounds with significant biological activities. rsc.orgnih.gov The synthesis of these complex structures often utilizes the electrophilic C3-carbonyl group of the isatin ring. nih.gov

A variety of synthetic methods have been developed to construct spirooxindoles from isatins. These include:

Multicomponent Reactions: One-pot reactions involving isatin, an amine, and a cyclic 1,3-dione can afford novel spiro[dihydropyridine-oxindole] derivatives in good yields. nih.gov

Cycloaddition Reactions: The [3+2] cycloaddition of azomethine ylides, generated in situ from isatins and amino acids, with various dipolarophiles is a powerful tool for constructing spiro-pyrrolidinyl oxindoles. researchgate.net

Pictet-Spengler Reactions: The enantioselective Pictet-Spengler reaction between isatins and tryptamine derivatives, catalyzed by chiral phosphoric acids, provides access to spirooxindole tetrahydro-β-carbolines with high enantioselectivity. nih.gov

Domino Reactions: Tri(n-butyl)phosphine-catalyzed domino reactions of isatylidene malononitriles with bis-chalcones lead to the formation of functionalized spiro[cyclohexane-1,3'-indolines]. beilstein-journals.org

The versatility of isatin as a precursor allows for the synthesis of a diverse range of spiro compounds with various ring systems fused at the C3 position of the oxindole core.

Table 2: Selected Synthetic Methods for Spiro Compounds from Isatin Derivatives

| Reaction Type | Key Reagents | Catalyst/Promoter | Product Type |

| Multicomponent Reaction | Isatin, Arylamine, Cyclopentane-1,3-dione | Acetic Acid | Spiro[dihydropyridine-oxindole] |

| [3+2] Cycloaddition | Isatin, Sarcosine, Ferrocene derivatives | - | Ferrocenylmonospirooxindolopyrrolidines |

| Pictet-Spengler Reaction | Isatin, 5-Methoxy tryptamine | Chiral Phosphoric Acid | Spirooxindole tetrahydro-β-carboline |

| Domino Reaction | Isatylidene malononitrile, Bis-chalcone | Tri(n-butyl)phosphine | Spiro[cyclohexane-1,3'-indoline] |

Advanced Synthetic Reagents and Mechanistic Probes

Beyond their role as building blocks, derivatives of this compound can also function as advanced synthetic reagents and probes for studying reaction mechanisms. The predictable reactivity of the isatin core allows for its use in the development and optimization of new synthetic methods. For instance, the palladium-catalyzed oxidation of indoles to isatins using tert-butyl hydroperoxide highlights the utility of this transformation in preparing isatin derivatives with various functionalities. researchgate.net

The study of reactions involving isatin derivatives provides valuable insights into reaction mechanisms. For example, investigations into the regioselectivity of cycloaddition reactions involving isatin-derived substrates can elucidate the electronic and steric factors that govern the reaction outcome. The preferential formation of one regioisomer over another in the synthesis of spiro-(indoline-isoxazolidines) has been explained by a novel concerted reaction mechanism. researchgate.net

Furthermore, the development of catalytic asymmetric methods for the synthesis of enantioenriched spirocycles from isatins serves as a platform for understanding the factors that control enantioselectivity. nih.gov The comparison of different chiral catalysts in the Pictet-Spengler reaction, for instance, provides insight into the catalyst structure and reaction conditions that lead to high levels of stereocontrol. nih.gov

Future Perspectives and Research Trajectories for 7 Tert Butyl Indoline 2,3 Dione Chemistry

Innovations in Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing isatin (B1672199) derivatives, such as the Sandmeyer and Stolle syntheses, often rely on harsh reagents, stoichiometric amounts of catalysts, and volatile organic solvents, leading to significant environmental concerns. nih.govirapa.org The future synthesis of 7-(tert-Butyl)indoline-2,3-dione will likely pivot towards green chemistry principles to enhance sustainability, efficiency, and safety.

Future research should focus on adapting modern, eco-friendly synthetic protocols for this specific derivative. Methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have shown great promise in accelerating reaction times, improving yields, and reducing energy consumption for other isatin derivatives. nih.gov The development of catalyst-free or metal-free reaction pathways represents another important frontier. irapa.org For instance, oxidation of the corresponding 7-tert-butylindole or 7-tert-butyloxindole using molecular oxygen with a photosensitizer would be an environmentally benign route. nih.gov The use of green solvents like water, polyethylene glycol (PEG), or deep eutectic solvents (DES) could replace conventional hazardous solvents, simplifying reaction work-ups and minimizing waste.

Table 1: Potential Green Synthesis Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Optimization of reaction parameters (temperature, time, power) for the cyclization of 7-tert-butylaniline precursors. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, acoustic cavitation effects, shorter reaction times. | Investigation of sonochemical effects on the condensation and cyclization steps. |

| Catalyst-Free Synthesis in Green Solvents | Avoidance of toxic metal catalysts, simplified purification, use of renewable solvents (e.g., water, glycerol). | Exploration of on-water or solid-state reactions for the synthesis from 7-tert-butylaniline derivatives. |

| Photocatalytic Oxidation | Use of O₂ or air as the terminal oxidant, mild reaction conditions. | Development of efficient photocatalytic systems for the direct oxidation of 7-tert-butylindole. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Design and implementation of a continuous flow process for multi-step synthesis. |

Harnessing Computational Methods for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of organic molecules. researchgate.netdergipark.org.tr For this compound, computational methods can provide profound insights into how the sterically demanding tert-butyl group at the C7 position influences the molecule's structure, stability, and reactivity.

Future computational studies will be crucial for understanding the electronic landscape of the molecule. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will help in predicting its reactivity in cycloaddition and nucleophilic/electrophilic reactions. dergipark.org.tr Molecular Electrostatic Potential (MEP) mapping can identify the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies. researchgate.net Furthermore, transition state theory calculations can be employed to model reaction pathways, determine activation energies, and rationalize experimentally observed regioselectivity and stereoselectivity. This is particularly relevant for understanding reactions at the C3-carbonyl group, where the bulky C7-substituent may exert significant steric influence. Natural Bond Orbital (NBO) analysis can also be used to study intramolecular charge transfer and hyperconjugative interactions, providing a deeper understanding of the molecule's stability. researchgate.net

Table 2: Application of Computational Methods to this compound

| Computational Method | Property to be Investigated | Potential Insights for Research |

| Density Functional Theory (DFT) | Geometric parameters (bond lengths, angles), HOMO-LUMO energy gap, Mulliken charges. | Prediction of molecular stability, electronic properties, and overall reactivity. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, identification of electrophilic and nucleophilic sites. | Guidance for designing regioselective reactions. |

| Transition State (TS) Calculations | Reaction energy profiles, activation barriers. | Mechanistic elucidation of reactions, prediction of kinetic vs. thermodynamic products. |

| Natural Bond Orbital (NBO) Analysis | Donor-acceptor interactions, hyperconjugation, charge delocalization. | Understanding the electronic stabilization and the influence of the tert-butyl group on the aromatic system. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, nature of non-covalent interactions. | Analysis of intramolecular hydrogen bonds and steric-induced strain. |

Exploration of Unconventional Reactivity Patterns

The isatin scaffold is known for its rich and diverse reactivity, including reactions at the N-H group, the C2-amide carbonyl, and the C3-ketone carbonyl. scispace.comajprd.com The introduction of a bulky tert-butyl group at the C7 position is expected to modulate this reactivity, potentially leading to unconventional or previously unobserved reaction pathways.

A key area of future research will be to investigate the steric hindrance imposed by the 7-tert-butyl group on reactions involving the adjacent N1-position. N-alkylation, N-acylation, and N-arylation reactions may be significantly slower or require more forcing conditions compared to less hindered isatins. ajprd.com This steric crowding could also be exploited to achieve selective monofunctionalization in reactions where difunctionalization is typically observed.

Furthermore, the steric bulk at C7 could influence the stereochemical outcome of reactions at the C3-carbonyl. In aldol condensations or reactions with nucleophiles to form 3-substituted-3-hydroxyoxindoles, the tert-butyl group may act as a stereo-directing group, favoring the formation of one diastereomer over another. rsc.org Investigating multicomponent reactions involving this compound is another promising avenue. The steric environment could alter the reaction pathway, leading to novel heterocyclic scaffolds that are not accessible from other isatin derivatives.

Table 3: Predicted Influence of the 7-tert-Butyl Group on Reactivity

| Reaction Type | Standard Reactivity of Isatin | Potential Unconventional Reactivity of this compound |

| N-Functionalization | Readily undergoes N-alkylation, acylation, and arylation. | Reduced reaction rates; potential for selective mono-functionalization in specific contexts. |

| C3-Aldol Condensation | Forms 3-hydroxy-3-alkyloxindoles, often with moderate stereocontrol. | Enhanced diastereoselectivity due to steric hindrance directing the approach of the nucleophile. |

| Electrophilic Aromatic Substitution | Substitution typically occurs at C5. | Increased selectivity for C5 substitution due to steric blocking of the C7 position. |

| Ring-Opening Reactions | Can undergo ring-opening to form isatinic acid or other derivatives. nih.gov | The tert-butyl group might influence the stability of intermediates, potentially favoring alternative reaction pathways. |

| Multicomponent Reactions | Forms diverse spirocyclic and fused heterocyclic systems. | Altered regioselectivity or formation of novel, sterically congested molecular architectures. |

Design of Tailored Molecular Structures for Specific Chemical Functions

The unique structural and electronic features of this compound make it an attractive building block for the design of molecules with tailored functions in materials science, catalysis, and medicinal chemistry. The tert-butyl group is chemically robust and can impart specific properties such as increased solubility in nonpolar media, enhanced thermal stability, and the ability to control intermolecular interactions.

In materials science, the bulky tert-butyl group could be utilized to disrupt π-π stacking in organic semiconductors or fluorescent dyes. This can lead to improved solubility and processability, as well as altered photophysical properties, which are desirable for applications in organic light-emitting diodes (OLEDs) or molecular sensors.

In the field of catalysis, this compound can serve as a precursor for novel ligands. Schiff base derivatives formed from the C3-carbonyl, for example, can coordinate with metal ions. The 7-tert-butyl group would create a well-defined, sterically hindered pocket around the metal center, potentially leading to catalysts with high selectivity in asymmetric synthesis.

While this article excludes therapeutic applications, the structural modifications enabled by the 7-tert-butyl group are relevant for designing molecules with specific physicochemical properties, a key aspect of modern chemical design. mdpi.comresearchgate.net The lipophilic nature of the tert-butyl group can be used to fine-tune the solubility and membrane permeability of larger molecular constructs.

Table 4: Potential Applications in Tailored Molecular Design

| Application Area | Role of the this compound Scaffold | Desired Properties Conferred by the tert-Butyl Group |

| Materials Science | Core structure for novel functional dyes and organic semiconductors. | Increased solubility, prevention of aggregation-induced quenching, tuning of solid-state packing. |

| Asymmetric Catalysis | Precursor for chiral Schiff base or N-heterocyclic carbene (NHC) ligands. | Creation of a sterically defined catalytic pocket, enhancement of enantioselectivity. |

| Supramolecular Chemistry | Building block for macrocycles and molecular cages. | Acts as a bulky "stopper" or directing group to control self-assembly processes. |

| Chemical Probes | Scaffold for developing selective fluorescent or colorimetric sensors. | Modulates lipophilicity and interaction with the analyte, potentially reducing non-specific binding. |

Q & A

Q. What are the standard synthetic routes for 7-(tert-Butyl)indoline-2,3-dione, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalization of the indole core. A common approach is the introduction of the tert-butyl group via Friedel-Crafts alkylation or directed ortho-metalation followed by quenching with a tert-butyl electrophile . Key factors affecting yield include:

- Temperature control : Excessive heat may lead to decomposition of the tert-butyl group.

- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution but may require strict anhydrous conditions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may slow reaction kinetics.

Methodological optimization should include trial runs with varying equivalents of tert-butylating agents and monitoring via TLC/HPLC .

Q. How can researchers confirm the regioselectivity of the tert-butyl group at the 7-position?

Regioselectivity is validated using NMR spectroscopy :

- ¹H NMR : Absence of splitting in aromatic protons adjacent to the tert-butyl group confirms para-substitution.

- ¹³C NMR : A quaternary carbon signal (~29 ppm) corresponds to the tert-butyl group.

For ambiguous cases, NOESY or X-ray crystallography (as demonstrated for 7-chloroindoline-2,3-dione in ) can resolve positional uncertainties .

Q. What are the recommended analytical techniques for purity assessment?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; compare retention times against known standards.

- Melting Point Analysis : A sharp melting range (e.g., 192–196°C, as seen in fluorinated analogs) indicates high crystallinity and purity .

- Combustion Analysis (CHNS) : Verify elemental composition, especially for tert-butyl-containing compounds, which have distinct carbon/hydrogen ratios .

Advanced Research Questions

Q. How can steric hindrance from the tert-butyl group impact reactivity in cross-coupling reactions?

The bulky tert-butyl group may:

- Limit accessibility to catalytic sites in Pd-mediated couplings (e.g., Suzuki-Miyaura), requiring ligands with larger bite angles (e.g., XPhos) to enhance turnover .

- Induce regioselectivity in electrophilic substitutions by directing incoming groups to less hindered positions.

Experimental design should include control experiments with smaller substituents (e.g., methyl) to isolate steric effects. Kinetic studies via in-situ IR or mass spectrometry can track reaction progress .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction mechanisms?

Discrepancies often arise from oversimplified computational models. To address this:

- Multi-level DFT calculations : Compare B3LYP/6-31G* results with higher-accuracy methods (e.g., CCSD(T)) for transition-state energies.

- Solvent effects : Incorporate implicit (e.g., PCM) or explicit solvent models in simulations.

- Experimental validation : Use kinetic isotope effects (KIEs) or trapping of intermediates (e.g., TEMPO for radical pathways) to corroborate theoretical findings .

Q. How can researchers design experiments to probe the compound’s stability under varying environmental conditions?

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light, monitoring degradation via HPLC-MS.

- pH-dependent stability : Assess hydrolysis rates in buffered solutions (pH 1–12) to identify labile functional groups (e.g., diketone moieties).

- Solid-state analysis : Use powder X-ray diffraction (PXRD) to detect polymorphic transitions that affect shelf life .

Methodological Considerations

Q. What are best practices for handling and storing this compound?

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the diketone group.

- Safety protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to 7-fluoro analogs in ).

- Hygroscopicity testing : Measure weight gain over time in humid environments to determine desiccant requirements .

Q. How can interdisciplinary approaches enhance research on this compound?

- Drug discovery : Pair synthesis with molecular docking to evaluate binding affinity toward biological targets (e.g., kinases or GPCRs).

- Materials science : Investigate its use as a ligand in metal-organic frameworks (MOFs) by analyzing coordination modes via FTIR and single-crystal XRD .

- Environmental chemistry : Study adsorption on indoor surfaces (e.g., silica or paint) using microspectroscopic techniques to model environmental fate .

Data Presentation and Reproducibility

Q. What guidelines ensure clarity in presenting spectral data and reaction yields?

- Tables : Include retention times (HPLC), δ values (NMR), and melting points with error margins.

- Figures : Use stacked NMR spectra with peak assignments and reaction schemes drawn in ChemDraw.

- Reproducibility : Document batch-specific details (e.g., solvent lot numbers, catalyst aging) in appendices .

Q. How should researchers address conflicting solubility data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。